![molecular formula C8H13N3O B3170026 [1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine CAS No. 939758-16-4](/img/structure/B3170026.png)

[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine

Descripción general

Descripción

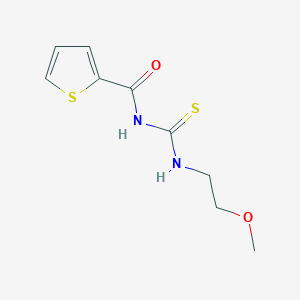

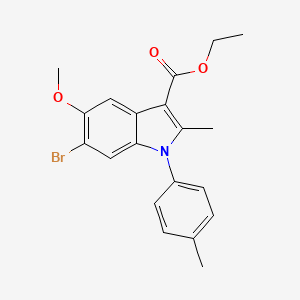

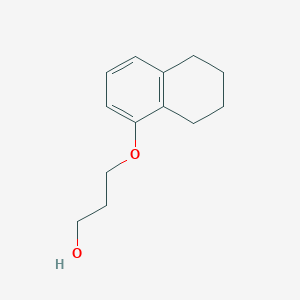

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing two carbon atoms, two nitrogen atoms, and one oxygen atom . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are also used in the synthesis of various drugs .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery . The general experimental procedure involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .

Molecular Structure Analysis

1,2,4-Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .

Chemical Reactions Analysis

The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary greatly depending on their substituents. For example, they can range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Several 5-substituted amino-1,3,4-oxadiazol-2-yl and 5-substituted amino-1,3,4-thiadiazol-2-yl derivatives, including those similar in structure to [1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine, have been synthesized and tested for antiparasitic activity. Preliminary biological tests conducted on mice infected with Schistosoma mansoni revealed moderate schistosomicidal activity, suggesting potential applications in treating parasitic infections (Soliman, Mokhtar, & el Sadany, 1984).

Diuretic Activity

The diuretic properties of 1,3,4-thiadiazole derivatives, related to this compound, have been explored. Synthesized derivatives demonstrated significant increases in urinary excretion of water and electrolytes in Swiss albino mice, highlighting their potential as new diuretic agents (Ergena, Rajeshwar, & Solomon, 2022).

Analgesic Activity

Phthalimide derivatives with a 1,2,4-oxadiazol-5-yl methyl group, structurally related to this compound, have shown potent analgesic effects. These compounds were effective in reducing pain in the acetic acid-induced "writhing" test in mice, suggesting their utility in pain management (Antunes, Batista, Srivastava, Thomas, & Araújo, 1998).

Serotonergic Antagonism

Isoquinolinones and 3-aryl-2-pyridones, with structural similarities to this compound, have been synthesized and evaluated as 5-HT3 antagonists. These compounds, particularly when featuring a planar structure and specific aromatic moieties, showed potent activity in inhibiting the Bezold-Jarisch reflex in rats, indicating potential applications in managing conditions like emesis (Matsui, Sugiura, Nakai, Iguchi, Shigeoka, Takada, Odagaki, Nagao, Ushio, & Ohmoto, 1992).

Mecanismo De Acción

Mode of Action

Oxadiazole derivatives have been studied for their potential interactions with various biological targets .

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate are unknown .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-10-7(11-12-6)8(9)4-2-3-5-8/h2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWODELEHXFUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2(CCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

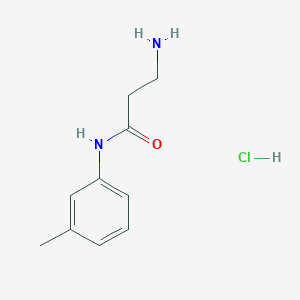

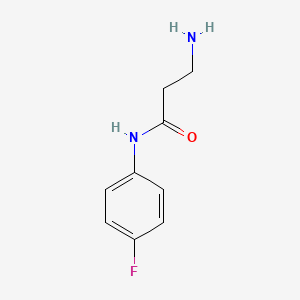

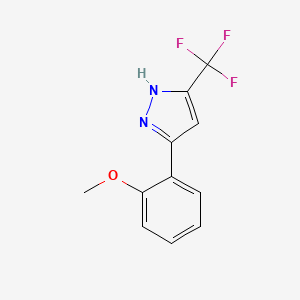

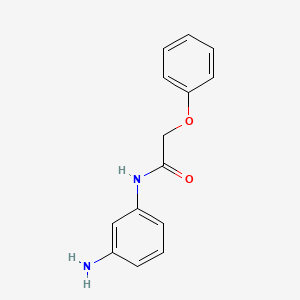

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)

![1-[4-(3-Methoxyphenoxy)phenyl]ethanone](/img/structure/B3169965.png)

![2',4'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B3170004.png)